
Pyrazolam
描述
吡拉佐仑是一种苯二氮卓类衍生物,最初由 20 世纪 70 年代罗氏公司 Leo Sternbach 领导的团队研发。 自 2012 年以来,它被重新发现并作为一种设计药物销售 。 吡拉佐仑以其抗焦虑特性而闻名,其结构与阿普唑仑和溴马西泮相似 .
准备方法
吡拉佐仑的合成涉及以下步骤:
溴马西泮与甲胺和四氯化钛缩合: 该反应生成酰胺中间体。
亚硝化: 用亚硝酸处理酰胺生成亚硝化产物。
与肼反应: 这一步生成另一个中间体。
用三乙基正己酸酯环化: 最后一步完成吡拉佐仑的合成.
化学反应分析
吡拉佐仑会经历各种化学反应,包括:
氧化: 吡拉佐仑可以在特定条件下被氧化,尽管详细的途径尚未得到广泛研究。
还原: 与其他苯二氮卓类药物相似,吡拉佐仑可以发生还原反应。
取代: 吡拉佐仑可以参与取代反应,特别是涉及其结构中的溴原子。
这些反应中常用的试剂和条件包括强酸、碱以及各种氧化剂和还原剂。形成的主要产物取决于所用试剂和反应条件。
科学研究应用
Pharmacological Effects
Pyrazolam is primarily recognized for its anxiolytic effects, making it a subject of interest in psychopharmacology. Research indicates that this compound is the most anxiolytic among designer benzodiazepines (DBZDs), surpassing others like flubromazolam and etizolam in this regard . Its potency and effects have been documented through user-generated trip reports, which provide qualitative insights into its impact on anxiety and mood.
Table 1: Comparative Potency of Designer Benzodiazepines
Compound | Anxiolytic Effect | Hypnotic Effect | Euphoria Level | Potency Rank |
---|---|---|---|---|
This compound | High | Moderate | Low | 5 |
Flubromazolam | Moderate | High | Moderate | 1 |
Etizolam | Moderate | Moderate | High | 3 |
Clonazolam | Low | High | Low | 2 |
Clinical Applications
Although this compound is not approved for medical use globally, its chemical structure and effects resemble those of traditional benzodiazepines used for anxiety and sleep disorders. This similarity raises questions about its potential therapeutic applications if properly studied and regulated. Current research emphasizes the need for further investigation into the safety and efficacy of this compound in clinical settings, particularly concerning long-term use and dependency issues .
Detection Methods
The detection of this compound in biological samples is critical for both clinical toxicology and forensic investigations. Recent advancements in analytical techniques have improved the identification of this compound alongside other benzodiazepines. For instance, studies utilizing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have established that this compound can be detected in urine for up to six days post-ingestion, with a notable elimination half-life of approximately 17 hours .
Table 2: Detection Characteristics of this compound
Sample Type | Detection Window | Half-Life (hrs) |
---|---|---|
Serum | Up to 50 hours | 17 |
Urine | Up to 6 days | Not specified |
Case Studies and User Reports
User reports collected from online forums reveal diverse experiences with this compound. These anecdotal accounts highlight both therapeutic uses—such as self-medication for anxiety—and adverse effects, including potential dependency and withdrawal symptoms. The qualitative data gathered from these reports serve as a valuable resource for understanding the real-world implications of this compound use .
Implications for Public Health
The emergence of this compound as a popular psychoactive substance poses significant public health challenges. Its non-medical use raises concerns about addiction, overdose risks, and interactions with other substances. Continuous monitoring and research are essential to inform regulatory responses and educate users about the risks associated with designer benzodiazepines.
作用机制
吡拉佐仑通过与中枢神经系统中的γ-氨基丁酸 (GABA) 受体结合来发挥作用。 这种结合增强了 GABA 的抑制效应,导致神经元抑制增加,从而产生抗焦虑和镇静作用 。 与其他苯二氮卓类药物不同,吡拉佐仑似乎不发生代谢,并以原形从尿液中排出 .
6. 与相似化合物的比较
吡拉佐仑的结构与其他苯二氮卓类药物相似,如阿普唑仑和溴马西泮 。它独一无二之处在于它不发生代谢,并以原形排出。这一特性可能会影响其作用时间和潜在的副作用。其他类似的化合物包括:
阿普唑仑: 以其抗焦虑和镇静特性而闻名。
溴马西泮: 用于其抗焦虑作用。
依替唑仑: 另一种具有类似作用的设计苯二氮卓类药物.
吡拉佐仑独特的性质使其成为科学研究和法医毒理学领域中的一种备受关注的化合物。
相似化合物的比较
Pyrazolam is structurally similar to other benzodiazepines such as alprazolam and bromazepam . it is unique in that it does not undergo metabolism and is excreted unchanged. This characteristic may influence its duration of action and potential side effects. Other similar compounds include:
Alprazolam: Known for its anxiolytic and sedative properties.
Bromazepam: Used for its anxiolytic effects.
Etizolam: Another designer benzodiazepine with similar effects.
This compound’s unique properties make it a compound of interest in both scientific research and forensic toxicology.
生物活性
Pyrazolam is a benzodiazepine derivative that has garnered attention for its pharmacological properties and potential therapeutic applications. Originally developed in the 1970s, it was first reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2012. This article delves into the biological activity of this compound, exploring its pharmacokinetics, effects on neurotransmitter systems, and potential therapeutic uses, supported by relevant studies and data.
Pharmacokinetics
Absorption and Metabolism
This compound exhibits notable pharmacokinetic properties. A self-experimentation study indicated that after a 1 mg dose, this compound had an elimination half-life of approximately 17 hours, significantly longer than the 6 hours suggested by vendors. The compound was detectable in serum for over 50 hours and in urine for up to 6 days, indicating a prolonged presence in the body post-ingestion . The absence of significant metabolites suggests that this compound undergoes minimal biotransformation compared to other benzodiazepines .
Table 1: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Dose | 1 mg |
Elimination Half-Life | ~17 hours |
Detection in Serum | >50 hours |
Detection in Urine | Up to 6 days |
This compound operates primarily through modulation of the gamma-aminobutyric acid (GABA) receptor system. Like other benzodiazepines, it enhances the effect of GABA, a major inhibitory neurotransmitter in the central nervous system (CNS). This action leads to anxiolytic, sedative, and muscle relaxant effects .
Neurotransmitter Interaction
Research indicates that this compound exhibits anxiolytic properties while being less potent than other benzodiazepines like flubromazepam. It has been shown to produce significant anxiolytic effects with a relatively lower incidence of euphoria compared to etizolam . This profile may make this compound a candidate for therapeutic use in anxiety disorders.
Therapeutic Applications
This compound's biological activity suggests several potential therapeutic applications:
- Anxiolytic Treatment : Its effectiveness in reducing anxiety symptoms positions this compound as a potential treatment option for anxiety disorders.
- Sedative Effects : Given its sedative properties, it may be considered for use in managing insomnia or pre-operative sedation.
- Muscle Relaxation : Its muscle relaxant effects could be beneficial in conditions requiring muscle relaxation.
Case Studies and Clinical Findings
A review of clinical findings highlights several key observations regarding this compound's safety and efficacy. For instance, a study involving multiple serum and urine samples from volunteers demonstrated no significant adverse physical or mental effects following controlled doses . Additionally, this compound has been detected alongside other psychoactive substances in various contexts, indicating its prevalence and potential for misuse .
Safety Profile and Risks
Despite its therapeutic potential, this compound carries risks associated with benzodiazepine use:
属性
IUPAC Name |
8-bromo-1-methyl-6-pyridin-2-yl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5/c1-10-20-21-15-9-19-16(13-4-2-3-7-18-13)12-8-11(17)5-6-14(12)22(10)15/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRWSFIQQPVEML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043303 | |
Record name | Pyrazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101043303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39243-02-2 | |
Record name | 8-Bromo-1-methyl-6-(2-pyridinyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39243-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039243022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazolam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14718 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pyrazolam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101043303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRAZOLAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LH16383PK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。